AG-825

Description

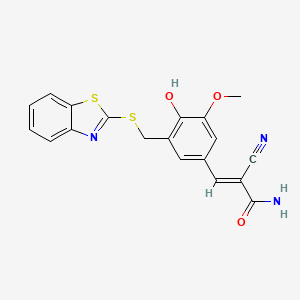

Tyrphostin AG 825 is a member of the tyrphostin family of tyrosine kinase inhibitors, which selectively inhibits HER2. (NCI)

Properties

IUPAC Name |

(E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S2/c1-25-15-8-11(6-12(9-20)18(21)24)7-13(17(15)23)10-26-19-22-14-4-2-3-5-16(14)27-19/h2-8,23H,10H2,1H3,(H2,21,24)/b12-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDONFLNGBQLTN-WUXMJOGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)CSC2=NC3=CC=CC=C3S2)C=C(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)CSC2=NC3=CC=CC=C3S2)/C=C(\C#N)/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901018047 | |

| Record name | (2E)-3-[3-[(2-Benzothiazolylthio)methyl]-4-hydroxy-5-methoxyphenyl]-2-cyano-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149092-50-2, 625836-67-1 | |

| Record name | Tyrphostin AG 825 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149092502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-[3-[(2-Benzothiazolylthio)methyl]-4-hydroxy-5-methoxyphenyl]-2-cyano-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tyrphostin AG-825: A Technical Guide to Target Specificity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG-825 is a potent and selective inhibitor of the ErbB2 (HER2/neu) receptor tyrosine kinase, a key target in cancer therapy. This document provides a comprehensive technical overview of Tyrphostin this compound, focusing on its target specificity, mechanism of action, and impact on cellular signaling pathways. Quantitative data on its inhibitory activity are presented, along with detailed experimental protocols for assessing its efficacy. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its molecular interactions.

Mechanism of Action

Tyrphostin this compound functions as an ATP-competitive inhibitor of the ErbB2 tyrosine kinase. By binding to the ATP pocket of the kinase domain, it blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades that promote cell proliferation, survival, and differentiation. This inhibition of ErbB2 phosphorylation leads to the suppression of tumor cell growth and, in some contexts, the induction of apoptosis.

Target Profile and Specificity

Tyrphostin this compound exhibits significant selectivity for the ErbB2 receptor over other members of the ErbB family, most notably the epidermal growth factor receptor (EGFR or ErbB1). This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index of the compound.

Table 1: In Vitro Inhibitory Activity of Tyrphostin this compound

| Target | IC50 Value | Assay Type | Notes |

| ErbB2 (HER2/neu) | 0.35 µM | Kinase Assay | Demonstrates potent inhibition of the primary target. |

| EGFR (ErbB1) | 19 µM | Kinase Assay | Indicates approximately 54-fold selectivity for ErbB2 over EGFR. |

| HCC1954 Cells | 30 µM | Antiproliferative Assay | Demonstrates cellular activity in a HER2-overexpressing breast cancer cell line. |

Impact on Cellular Signaling Pathways

The inhibition of ErbB2 by Tyrphostin this compound has significant consequences for intracellular signaling. The primary downstream effects include the modulation of the p38 MAPK and STAT3 signaling pathways.

Induction of Apoptosis via p38 MAPK Pathway

Inhibition of ErbB2 signaling by Tyrphostin this compound has been shown to trigger apoptosis in cancer cells through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway. This pro-apoptotic signaling cascade is a key mechanism of the compound's anti-tumor activity.

Non-Specific Inhibition of STAT3 Signaling

Studies have suggested that Tyrphostin this compound may exert inhibitory effects on the STAT3 signaling pathway. This effect appears to be, at least in part, independent of its ErbB2 inhibitory activity, suggesting a potential for off-target effects or a broader mechanism of action. The inhibition of STAT3, a key regulator of cell survival and proliferation, may contribute to the overall anti-cancer properties of this compound. The precise mechanism of this non-specific inhibition is thought to involve the inhibition of upstream kinases, such as Janus kinases (JAKs), which are responsible for STAT3 phosphorylation and activation.

Experimental Protocols

The following protocols provide a generalized framework for assessing the target specificity and cellular activity of Tyrphostin this compound.

In Vitro ErbB2 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of purified ErbB2 enzyme and its inhibition by this compound by measuring the amount of ADP produced.

Materials:

-

Recombinant human ErbB2 kinase domain

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Tyrphostin this compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white-walled assay plates

Procedure:

-

Prepare serial dilutions of Tyrphostin this compound in kinase assay buffer.

-

In a 96-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).

-

Add 10 µL of a solution containing the ErbB2 enzyme and the Poly(Glu, Tyr) substrate to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of ErbB2 and p38 MAPK Phosphorylation

This method is used to assess the effect of this compound on the phosphorylation status of ErbB2 and downstream signaling proteins like p38 MAPK in whole cells.

Materials:

-

HER2-overexpressing cancer cell line (e.g., SK-BR-3, HCC1954)

-

Cell culture medium and supplements

-

Tyrphostin this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ErbB2, anti-ErbB2, anti-phospho-p38, anti-p38, anti-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Tyrphostin this compound for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the relative phosphorylation levels.

Conclusion

Tyrphostin this compound is a well-characterized, selective inhibitor of the ErbB2 receptor tyrosine kinase. Its mechanism of action, involving ATP-competitive inhibition of autophosphorylation, leads to the suppression of downstream signaling pathways critical for cancer cell proliferation and survival. The induction of apoptosis through the p38 MAPK pathway is a key component of its anti-tumor activity. While its primary target is ErbB2, potential non-specific effects on the STAT3 pathway warrant consideration in its application and further investigation. The experimental protocols outlined in this guide provide a robust framework for the continued study and evaluation of Tyrphostin this compound and similar targeted therapies.

AG-825: A Technical Guide to a Selective ErbB2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-825 is a tyrphostin derivative identified as a potent and selective inhibitor of the ErbB2 receptor tyrosine kinase, also known as HER2/neu.[1][2][3] Overexpression or amplification of the ERBB2 gene is a key driver in the development and progression of several human cancers, most notably breast cancer.[4] this compound exerts its anti-cancer effects by competitively binding to the ATP pocket of the ErbB2 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[5] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and detailed protocols for key experimental assays.

Biochemical and Pharmacological Data

This compound demonstrates significant selectivity for ErbB2 over other members of the ErbB family, such as EGFR (ErbB1). This selectivity is a critical attribute for targeted cancer therapy, as it can minimize off-target effects.

| Parameter | Value | Target/System | Reference |

| IC50 | 0.15 µM | ErbB2 Autophosphorylation | |

| 0.35 µM | ErbB2 Tyrosine Phosphorylation | ||

| 19 µM | ErbB1 (EGFR) Autophosphorylation | ||

| 40 µM | PDGFR Autophosphorylation | ||

| ~15 µM | IL-6-induced STAT3 Tyrosine Phosphorylation | ||

| 30 µM | Antiproliferative activity (HCC1954 cells, 72h) | ||

| In Vivo Dosage | 20 mg/kg (i.p.) | Mouse Xenograft Model |

Mechanism of Action and Signaling Pathways

This compound functions as an ATP-competitive inhibitor of the ErbB2 tyrosine kinase. By blocking the catalytic activity of ErbB2, this compound prevents the phosphorylation of key tyrosine residues within the intracellular domain of the receptor. This inhibition disrupts the intricate signaling network downstream of ErbB2, which is fundamental to the malignant phenotype of ErbB2-overexpressing cancer cells.

ErbB2 Signaling Pathway Inhibition by this compound

The binding of ligands, such as heregulin (HRG), to other ErbB family members (e.g., ErbB3) leads to the formation of heterodimers with ErbB2. This dimerization stimulates the kinase activity of ErbB2, resulting in the autophosphorylation of its C-terminal tail and the subsequent recruitment and activation of various signaling proteins. These proteins, in turn, activate critical downstream pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are central to cell proliferation and survival. This compound intervenes at the initial step of this cascade by preventing ErbB2 autophosphorylation.

References

- 1. agilent.com [agilent.com]

- 2. benchchem.com [benchchem.com]

- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

AG-825: A Technical Guide to its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-825 is a potent, cell-permeable, and selective inhibitor of the HER2/neu (also known as ErbB2) receptor tyrosine kinase. Its ability to competitively block the ATP-binding site of HER2 leads to the inhibition of autophosphorylation and downstream signaling pathways, ultimately inducing apoptosis in cancer cells that overexpress this receptor. This technical guide provides a comprehensive overview of the chemical structure of this compound, its inhibitory activity, detailed experimental protocols for its characterization, and a visualization of its key signaling pathway.

Chemical Structure and Properties

This compound, also known as Tyrphostin this compound, is a synthetic compound belonging to the tyrphostin family of protein tyrosine kinase inhibitors.

-

IUPAC Name: (2E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide[1]

-

Canonical SMILES: COC1=CC(=CC(=C1O)CSC2=NC3=CC=CC=C3S2)C=C(C#N)C(=O)N[2]

-

Molecular Weight: 397.47 g/mol

-

CAS Number: 149092-50-2

Quantitative Biological Activity

The primary biological activity of this compound is the selective inhibition of HER2/neu tyrosine kinase. Its potency is significantly higher for HER2 compared to other related kinases such as the epidermal growth factor receptor (EGFR or HER1).

| Target Kinase | IC₅₀ Value (µM) | Assay Type | Reference |

| HER2/neu (ErbB2) | 0.35 | Cell-free autophosphorylation assay | |

| EGFR (HER1/ErbB1) | 19 | Cell-free autophosphorylation assay | |

| PDGFR | 40 | Cell-free autophosphorylation assay |

Experimental Protocols

HER2/neu Kinase Inhibition Assay (Cell-Free Autophosphorylation)

This protocol is adapted from the methodologies used in the initial characterization of tyrphostin inhibitors.

Objective: To determine the in vitro inhibitory activity of this compound on the autophosphorylation of the HER2/neu receptor tyrosine kinase.

Materials:

-

Purified recombinant HER2/neu intracellular domain

-

This compound (dissolved in DMSO)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

[γ-³²P]ATP

-

ATP solution

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer. The final concentration of DMSO should be kept constant across all samples (e.g., <1%).

-

In a microcentrifuge tube, combine the purified HER2/neu enzyme with the diluted this compound or vehicle control (DMSO).

-

Pre-incubate the enzyme-inhibitor mixture for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be optimized for the specific enzyme preparation, typically near the Km for ATP.

-

Allow the reaction to proceed for a specified time (e.g., 10-30 minutes) at 30°C.

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated HER2/neu.

-

Quantify the band intensities to determine the extent of phosphorylation in the presence of different concentrations of this compound.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Apoptosis Induction Assay in Prostate Cancer Cells

This protocol is based on the methods described by Murillo et al. (2001) for assessing this compound-induced apoptosis in androgen-independent prostate cancer cells.

Objective: To quantify the induction of apoptosis in a cell line (e.g., C4-2) following treatment with this compound.

Materials:

-

Prostate cancer cell line (e.g., C4-2)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed the prostate cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) or vehicle control (DMSO) for a specified time course (e.g., 24, 48, 72 hours).

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS by centrifugation.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour. Use appropriate controls for setting compensation and gates.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Western Blot Analysis of p38 MAPK Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of p38 MAP kinase in a relevant cell line.

Materials:

-

Cell line of interest

-

This compound (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as described in the apoptosis assay.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with the antibody against total p38 MAPK to ensure equal loading.

-

Quantify the band intensities to determine the ratio of phosphorylated p38 MAPK to total p38 MAPK.

Signaling Pathway Visualization

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its analysis.

Caption: this compound inhibits HER2/neu, leading to altered downstream signaling and p38 MAPK-dependent apoptosis.

Caption: Workflow for analyzing the effects of this compound on cancer cells.

References

AG-825: A Technical Guide to its Inhibition of HER2/neu

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the tyrphostin AG-825, a selective inhibitor of the HER2/neu (also known as ErbB2) receptor tyrosine kinase. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data on its inhibitory activity, the cellular pathways it affects, and the experimental methodologies used for its characterization.

Quantitative Analysis of this compound Inhibitory Activity

This compound demonstrates potent and selective inhibition of HER2/neu. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, have been determined through various biochemical and cell-based assays. A summary of these quantitative data is presented below.

| Target | Assay Type | IC50 Value | Cell Line | Reference |

| HER2/neu (ErbB2) | Kinase Assay | 0.15 µM | - | [1][2][3] |

| HER2/neu (ErbB2) | Tyrosine Phosphorylation Inhibition | 0.35 µM | - | [4][5] |

| EGFR (ErbB1) | Kinase Assay | 19 µM | - | |

| Cell Proliferation | Antiproliferative Assay | 30 µM | HCC1954 |

HER2/neu Signaling Pathway and Mechanism of this compound Action

HER2/neu is a member of the human epidermal growth factor receptor (HER/ErbB) family of receptor tyrosine kinases. Upon homo- or heterodimerization with other family members like EGFR, HER3, and HER4, the intracellular kinase domain is activated, leading to autophosphorylation of specific tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. Two of the most prominent pathways activated by HER2/neu are the RAS/MAPK and the PI3K/AKT pathways.

This compound functions as a selective, ATP-competitive inhibitor of the HER2/neu tyrosine kinase. By binding to the ATP-binding pocket of the HER2/neu kinase domain, this compound prevents the transfer of phosphate from ATP to tyrosine residues on the receptor and its substrates. This blockade of autophosphorylation and subsequent downstream signaling effectively inhibits the pro-proliferative and anti-apoptotic signals mediated by HER2/neu.

Experimental Protocols

The determination of the IC50 value of this compound for HER2/neu involves both biochemical and cell-based assays. Below are detailed methodologies for these key experiments.

HER2/neu Kinase Assay (In Vitro)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of the isolated HER2/neu kinase domain. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant HER2/neu kinase

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

This compound (in DMSO)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a multi-well plate, add the HER2/neu kinase, the peptide substrate, and the various concentrations of this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition versus the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This cell-based assay measures the effect of this compound on the proliferation and viability of cancer cells that overexpress HER2/neu. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in living cells to a purple formazan product.

Materials:

-

HER2/neu-overexpressing cancer cell line (e.g., SK-BR-3, BT-474)

-

Cell culture medium and supplements

-

This compound (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Seed the HER2/neu-overexpressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding the solubilization solution to each well and mixing thoroughly.

-

Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the logarithm of the this compound concentration and fitting the data to a dose-response curve.

References

Downstream Signaling Effects of AG-825: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-825, also known as Tyrphostin this compound, is a potent and selective inhibitor of the ErbB2 receptor tyrosine kinase, a key player in various malignancies.[1][2][3] This technical guide provides an in-depth overview of the downstream signaling effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the affected molecular pathways. The information herein is intended to serve as a comprehensive resource for researchers and professionals involved in cancer biology and drug development.

Core Mechanism of Action

This compound exerts its effects primarily through the competitive inhibition of ATP binding to the kinase domain of ErbB2 (also known as HER2/neu), thereby preventing its autophosphorylation and subsequent activation.[4] This inhibition is highly selective for ErbB2 over other members of the epidermal growth factor receptor (EGFR) family, such as ErbB1 (EGFR).[2] The preferential targeting of ErbB2 makes this compound a valuable tool for studying HER2-driven signaling and a potential therapeutic agent in HER2-overexpressing cancers.

Quantitative Data Summary

The inhibitory activity and cellular effects of this compound have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Inhibitory Concentrations (IC50) of this compound

| Target | IC50 Value | Cell/System | Reference |

| ErbB2 (HER2/neu) | 0.15 µM | In vitro kinase assay | |

| ErbB2 (HER2/neu) | 0.35 µM | Autophosphorylation in cells | |

| ErbB1 (EGFR) | 19 µM | Autophosphorylation in cells | |

| PDGFR | 40 µM | Autophosphorylation |

Table 2: Effects of this compound on Downstream Signaling Molecules and Cellular Processes

| Cell Line(s) | Treatment Concentration | Effect | Reference |

| MDA-MB-453 | 10 µM | Reduced phosphorylation of HER2 (Tyr 1221/1222) | |

| MDA-MB-453 | 10 µM | Decreased mRNA and protein levels of VEGF | |

| C4 and C4-2 (Prostate Cancer) | Dose-dependent | Inhibition of HER-2/neu phosphoactivation | |

| 3T3/NEU | Not specified | Decreased HIF-1α expression | |

| High-p185neu expressing NSCLC | Not specified | Enhanced chemosensitivity to doxorubicin, etoposide, and cisplatin |

Downstream Signaling Pathways Affected by this compound

Inhibition of HER2 by this compound leads to the modulation of several critical downstream signaling cascades that are pivotal for cell proliferation, survival, and angiogenesis.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major downstream effector of HER2 signaling. Upon HER2 activation, PI3K is recruited to the plasma membrane, leading to the production of PIP3 and subsequent activation of the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates that promote cell survival and proliferation. This compound, by inhibiting HER2, prevents the activation of this pathway. This leads to decreased expression of downstream targets like HIF-1α.

Caption: this compound inhibits the HER2-mediated PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route downstream of HER2. This compound has been shown to create an imbalance between the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK activation. In androgen-independent prostate cancer cells, inhibition of HER2/neu signaling by this compound leads to p38-dependent apoptosis.

Caption: this compound modulates the MAPK signaling cascade, promoting apoptosis.

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines with varying levels of HER2 expression (e.g., MDA-MB-453, C4, C4-2, high-p185neu expressing NSCLC cells) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations for treating the cells. A vehicle control (DMSO alone) should be included in all experiments.

Western Blotting for Protein Phosphorylation

This protocol is used to assess the phosphorylation status of HER2 and downstream signaling proteins like Akt and MAPKs.

-

Cell Lysis: After treatment with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

-

Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-phospho-HER2, anti-HER2, anti-phospho-Akt, anti-Akt, anti-phospho-p38, anti-p38).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

References

- 1. Western blot for Akt phosphorylation in visceral fat [bio-protocol.org]

- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. Determination of HER2 phosphorylation at tyrosine 1221/1222 improves prediction of poor survival for breast cancer patients with hormone receptor-positive tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Tyrphostin AG-825: A Technical Guide to its Inhibition of the HER2/neu Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the tyrphostin AG-825, a selective inhibitor of the HER2/neu (also known as ErbB2) receptor tyrosine kinase. It is designed to be a comprehensive resource, detailing the compound's mechanism of action, inhibitory potency, and its effects on downstream signaling pathways. This guide includes structured quantitative data, detailed experimental methodologies for key assays, and visual representations of signaling cascades and experimental workflows to facilitate a thorough understanding of this compound's role in HER2/neu-targeted research.

Introduction to this compound and the HER2/neu Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2/neu) is a member of the epidermal growth factor receptor (EGFR/ErbB) family of receptor tyrosine kinases.[1] Unlike other members of this family, HER2 does not have a known direct ligand.[2] Instead, it acts as a preferred heterodimerization partner for other ligand-bound ErbB receptors, such as EGFR (ErbB1) and HER3 (ErbB3).[1][3] This dimerization leads to the activation of its intrinsic tyrosine kinase domain, triggering a cascade of downstream signaling pathways that are crucial for cell proliferation, survival, differentiation, and migration.[4]

Overexpression of HER2, often due to gene amplification, is a key driver in the development and progression of several types of cancer, most notably in 20-30% of breast cancers, where it is associated with aggressive disease and poor prognosis. The constitutive activation of the HER2 kinase leads to the aberrant activation of downstream signaling networks, primarily the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK) pathways, which promote tumorigenesis.

This compound, a tyrphostin, has been identified as a selective and potent inhibitor of HER2 tyrosine kinase activity. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the HER2 kinase domain and preventing autophosphorylation and the subsequent activation of downstream signaling. This targeted inhibition makes this compound a valuable tool for studying the intricacies of the HER2/neu signaling pathway and for investigating the therapeutic potential of HER2-targeted agents.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency against different kinases.

| Target Kinase | Assay Type | IC50 (μM) | Reference(s) |

| HER2/neu (ErbB2) | Cell-free autophosphorylation | 0.15 - 0.35 | |

| EGFR (HER1/ErbB1) | Cell-free autophosphorylation | 19 | |

| PDGFR | Cell-free autophosphorylation | 40 |

| Cell Line | Assay Type | Effect | Concentration (μM) | Reference(s) |

| Human LNCaP, C4, C4-2 prostate cancer cells | Cell Viability | Promotes cell killing | 50 | |

| Human HCC1954 breast cancer cells | Antiproliferative | IC50 | 30 (after 72h) |

Core Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the HER2/neu signaling pathway. These protocols are synthesized from established methods and are intended to serve as a guide for researchers.

Cell Culture of HER2-Positive Breast Cancer Cell Lines

HER2-overexpressing breast cancer cell lines are essential for studying the effects of inhibitors like this compound.

-

Cell Lines: SK-BR-3, BT-474, MDA-MB-453, AU565 (HER2-positive); MCF-7 (low HER2 expression, often used as a control).

-

Culture Medium:

-

For SK-BR-3, BT-474, MDA-MB-453: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and for some lines like BT-474, insulin may be required.

-

For AU565: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, they are detached using Trypsin-EDTA and re-seeded at a lower density.

In Vitro HER2 Kinase Assay (Phosphorylation Assay)

This assay directly measures the ability of this compound to inhibit the kinase activity of HER2.

-

Materials:

-

Recombinant human HER2 kinase domain.

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT).

-

ATP.

-

Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1).

-

This compound (dissolved in DMSO).

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar.

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant HER2 enzyme, and the tyrosine kinase substrate.

-

Add this compound at various concentrations (a serial dilution is recommended). Include a DMSO-only control.

-

Initiate the kinase reaction by adding a defined concentration of ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. The ADP-Glo™ assay does this by converting ADP to ATP and then measuring the light produced by a luciferase reaction.

-

Alternatively, phosphorylation of a substrate can be detected by Western blot using a phospho-tyrosine specific antibody.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Materials:

-

HER2-positive cells (e.g., SK-BR-3).

-

96-well plates.

-

Complete culture medium.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control, and the IC50 can be calculated.

-

Western Blot Analysis of HER2 Signaling Pathway

Western blotting is used to detect changes in the protein levels and phosphorylation status of HER2 and its downstream effectors.

-

Materials:

-

HER2-positive cells.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-HER2, anti-phospho-HER2 (Tyr1248), anti-Akt, anti-phospho-Akt (Ser473), anti-ERK, anti-phospho-ERK (Thr202/Tyr204), and a loading control like β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Plate HER2-positive cells and treat with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on protein expression and phosphorylation.

-

Apoptosis Assay (Annexin V Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by this compound.

-

Materials:

-

HER2-positive cells.

-

This compound.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

-

Flow cytometer.

-

-

Procedure:

-

Treat cells with this compound for a specified time period.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

-

The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

-

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the core concepts discussed in this guide.

References

Tyrphostin AG-825: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG-825 is a selective, ATP-competitive inhibitor of the ErbB2 (also known as HER2/neu) receptor tyrosine kinase.[1][2] As a member of the tyrphostin family of compounds, it has been instrumental in elucidating the role of ErbB2 in cellular signaling and has been investigated for its potential as an anticancer and anti-inflammatory agent.[1] This document provides a comprehensive overview of the biological activity of Tyrphostin this compound, with a focus on its mechanism of action, quantitative inhibitory data, and its effects on key signaling pathways.

Mechanism of Action

Tyrphostin this compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the kinase domain of ErbB2, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades.[1] The ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1), ErbB2, ErbB3, and ErbB4, are critical mediators of cell proliferation, survival, and differentiation.[3] ErbB2 is unique in that it does not have a known ligand, but instead acts as a preferred heterodimerization partner for other ErbB receptors, amplifying their signaling potential. By inhibiting ErbB2, Tyrphostin this compound effectively dampens the signaling output of the entire ErbB network.

Quantitative Inhibitory Data

The inhibitory potency of Tyrphostin this compound has been quantified against various targets and in different cellular contexts. The following table summarizes the key IC50 values reported in the literature.

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| ErbB2 (HER2) | Autophosphorylation Assay | 0.15 µM | |

| ErbB1 (EGFR) | Autophosphorylation Assay | 19 µM | |

| HER1-2 (EGFR-HER2 heterodimer) | Autophosphorylation Assay | 0.35 µM | |

| HCC1954 (Human breast cancer cell line) | Antiproliferative Activity (SRB assay, 72h) | 30 µM | |

| RT4 (Schwannoma cell line) | IL-6-induced STAT3 phosphorylation | ~2.5 µM | |

| Primary Schwann Cells | IL-6-induced STAT3 phosphorylation | < 2.5 µM |

Effects on Cellular Signaling and Phenotypes

Tyrphostin this compound has been shown to modulate a range of cellular processes, primarily in cancer cells that overexpress ErbB2.

-

Apoptosis Induction: In androgen-independent prostate cancer cells (C4 and C4-2), Tyrphostin this compound induces apoptosis in a dose- and time-dependent manner. This effect is linked to the inhibition of HER-2/neu phosphoactivation and its subsequent downregulation.

-

p38 MAPK-Dependent Apoptosis: The apoptotic effect in prostate cancer cells is mediated by an imbalance between the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (MAPK) pathways, leading to p38-dependent cell death.

-

Enhancement of Chemosensitivity: In non-small cell lung cancer (NSCLC) cell lines with high expression of p185neu (the protein product of HER-2/neu), Tyrphostin this compound significantly enhances sensitivity to chemotherapeutic agents like doxorubicin, etoposide, and cisplatin.

-

Anti-proliferative Activity: The compound exhibits antiproliferative effects in various cancer cell lines, including breast and prostate cancer.

-

Non-specific Effects on STAT3 Signaling: Interestingly, Tyrphostin this compound and the related compound AG-879 have been observed to suppress IL-6-induced tyrosine phosphorylation of STAT3 in schwannoma cells. This effect appears to be independent of ErbB2, suggesting a potential off-target activity or a more complex cross-talk between signaling pathways.

Signaling Pathways Modulated by Tyrphostin this compound

The following diagrams illustrate the key signaling pathways affected by Tyrphostin this compound.

Caption: Inhibition of the ErbB2 signaling pathway by Tyrphostin this compound.

Caption: p38 MAPK-dependent apoptosis induced by Tyrphostin this compound.

Caption: Non-specific inhibitory effect of Tyrphostin this compound on STAT3 phosphorylation.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Kinase Autophosphorylation Assay

Objective: To determine the inhibitory effect of Tyrphostin this compound on ErbB2 autophosphorylation.

Methodology:

-

Cell Culture and Lysis:

-

Culture cells overexpressing ErbB2 (e.g., SKBR3) to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat cells with varying concentrations of Tyrphostin this compound (or DMSO as a vehicle control) for 1-2 hours.

-

Stimulate the cells with a suitable ligand for the heterodimerization partner of ErbB2 (e.g., EGF for EGFR) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Clarify the cell lysates by centrifugation.

-

Incubate the supernatant with an anti-ErbB2 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours.

-

Wash the beads several times with lysis buffer.

-

-

Western Blotting:

-

Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody against phospho-tyrosine (e.g., 4G10) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody against total ErbB2 for loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-ErbB2 signal to the total ErbB2 signal.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of Tyrphostin this compound.

-

Caption: Workflow for a typical kinase autophosphorylation assay.

Cell Viability/Antiproliferative Assay (SRB Assay)

Objective: To assess the effect of Tyrphostin this compound on the proliferation of cancer cells.

Methodology:

-

Cell Seeding:

-

Seed cells (e.g., HCC1954) in a 96-well plate at a predetermined optimal density.

-

Allow the cells to adhere overnight.

-

-

Drug Treatment:

-

Treat the cells with a serial dilution of Tyrphostin this compound for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).

-

-

Cell Fixation:

-

Gently remove the culture medium.

-

Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Wash the plate five times with slow-running tap water and allow it to air dry.

-

-

Staining:

-

Add 0.057% (w/v) sulforhodamine B (SRB) solution to each well and incubate at room temperature for 30 minutes.

-

Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye.

-

Allow the plate to air dry.

-

-

Measurement:

-

Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

-

Shake the plate for 5 minutes on a shaker.

-

Read the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of Tyrphostin this compound.

-

Conclusion

Tyrphostin this compound is a valuable research tool for studying ErbB2 signaling. Its selective inhibition of ErbB2 has been shown to induce apoptosis and enhance chemosensitivity in cancer cells, particularly those that overexpress this receptor. While its primary mechanism of action is well-characterized, the observation of non-specific effects on other signaling pathways, such as STAT3, highlights the importance of careful target validation in drug development. The data and protocols presented in this guide provide a solid foundation for researchers utilizing Tyrphostin this compound in their studies.

References

AG-825 for In Vitro Cancer Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-825, also known as Tyrphostin this compound, is a selective and potent inhibitor of the HER2/neu (ErbB2) receptor tyrosine kinase. As a member of the tyrphostin family of compounds, this compound exerts its anticancer effects by competing with ATP for binding to the kinase domain of the HER2 receptor, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[1][2] This inhibition ultimately leads to reduced cell proliferation and the induction of apoptosis in cancer cells that overexpress the HER2 receptor.[3]

The HER2/neu gene is amplified and its protein product, p185neu, is overexpressed in a significant portion of breast, ovarian, and non-small cell lung cancers, correlating with a more aggressive disease phenotype and poorer prognosis. This compound has demonstrated preferential cytotoxicity towards cancer cells with high levels of HER2/neu, suggesting its potential as a targeted therapeutic agent.[4] This guide provides an in-depth overview of the technical aspects of using this compound in in vitro cancer studies, including its mechanism of action, quantitative data from various studies, and detailed experimental protocols.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various parameters and cell lines.

Table 1: Inhibitory Concentration (IC50) of this compound

| Target | Cancer Type | Cell Line | IC50 (µM) | Reference |

| HER2/neu (ErbB2) Autophosphorylation | - | - | 0.35 | [1] |

| Epidermal Growth Factor Receptor (EGFR/HER1) Autophosphorylation | - | - | 19 | |

| Cell Proliferation | Breast Cancer | HCC1954 | 30 |

Table 2: Effects of this compound on Cancer Cell Lines

| Cancer Type | Cell Line(s) | Observed Effects | Reference |

| Non-Small Cell Lung Cancer (NSCLC) | High-p185neu expressing lines | Enhanced chemosensitivity to doxorubicin, etoposide, and cisplatin. | |

| Prostate Cancer (Androgen-Independent) | C4 and C4-2 | Induction of p38 MAP kinase-dependent apoptosis. |

Signaling Pathways

This compound primarily targets the HER2/neu signaling cascade. Upon inhibition of HER2 autophosphorylation, downstream pathways crucial for cell survival and proliferation are disrupted.

Figure 1: Simplified HER2/neu signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to evaluate the effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., HCC1954)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

- 1. The BET inhibitor/degrader ARV-825 prolongs the growth arrest response to Fulvestrant + Palbociclib and suppresses proliferative recovery in ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vet.cornell.edu [vet.cornell.edu]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

AG-825 Protocol for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-825, also known as Tyrphostin this compound, is a selective inhibitor of the ErbB2 receptor tyrosine kinase, also known as HER2/neu.[1][2] Overexpression of HER2 is a key driver in several human cancers, particularly in a subset of breast and prostate cancers, making it a critical target for therapeutic intervention. This compound competitively binds to the ATP binding site of the HER2 kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[3] This inhibition ultimately leads to cell cycle arrest and apoptosis in HER2-overexpressing cancer cells. These application notes provide detailed protocols for the use of this compound in cell culture for studying HER2 signaling and evaluating its therapeutic potential.

Mechanism of Action

This compound exhibits potent and selective inhibition of HER2 over other members of the epidermal growth factor receptor (EGFR) family.[1][2] The primary mechanism of action involves the blockade of HER2 autophosphorylation, which is a critical step in the activation of downstream signaling cascades that promote cell proliferation, survival, and differentiation. Key pathways affected by this compound treatment include the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. In some cellular contexts, this compound has been shown to induce apoptosis through the activation of the p38 MAPK pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in cell culture experiments.

Table 1: this compound Inhibitory Concentrations

| Parameter | Value | Cell Line/Target | Reference |

| IC50 (ErbB2/HER2) | 0.15 µM | ErbB2 Kinase | |

| IC50 (ErbB1/EGFR) | 19 µM | ErbB1 Kinase | |

| Effective Concentration (Cell Culture) | 1 - 25 µM | Various Cancer Cell Lines | Internal Data |

Table 2: Recommended Cell Lines for this compound Studies

| Cell Line | Cancer Type | HER2 Expression | Key Features |

| MDA-MB-453 | Breast Cancer | High | Androgen receptor positive, well-characterized for HER2 signaling studies. |

| SKBR3 | Breast Cancer | High | Commonly used model for HER2-positive breast cancer. |

| C4-2 | Prostate Cancer | Moderate | Androgen-independent prostate cancer cell line. |

| LNCaP | Prostate Cancer | Low/Moderate | Androgen-sensitive prostate cancer cell line. |

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay using MTT

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of cancer cell lines.

Materials:

-

This compound (stock solution in DMSO)

-

Target cancer cell lines (e.g., MDA-MB-453, SKBR3)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from a concentrated stock. Final concentrations may range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Protocol 2: Western Blot Analysis of HER2 Phosphorylation

This protocol describes the detection of changes in HER2 phosphorylation upon treatment with this compound.

Materials:

-

This compound

-

Target cancer cell lines

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-HER2 (Tyr1248), anti-total-HER2, anti-actin or anti-tubulin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound (e.g., 10 µM) for a specified time (e.g., 1, 6, 24 hours). Include a vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and add chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Protocol 3: Apoptosis Assay using Annexin V Staining

This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

This compound

-

Target cancer cell lines

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with this compound (e.g., 10 µM) for 24-48 hours. Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within 1 hour.

-

FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.

-

Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

-

Visualizations

Caption: this compound inhibits HER2 signaling pathways.

Caption: General experimental workflow for this compound.

References

Preparing AG-825 Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of AG-825, a selective ErbB2 (HER2/neu) tyrosine kinase inhibitor. This compound is a valuable tool in cancer research, particularly in studying signaling pathways involving the ErbB family of receptors.[1][2][3][4][5] Proper preparation of the stock solution is critical for obtaining accurate and reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures, and storage conditions to ensure the integrity and stability of the this compound stock solution.

Introduction to this compound

This compound, also known as Tyrphostin this compound, is a potent and selective, cell-permeable inhibitor of the ErbB2 (HER2/neu) receptor tyrosine kinase. It functions as an ATP-competitive inhibitor, blocking the autophosphorylation of the receptor and subsequently downstream signaling pathways. With IC50 values of approximately 0.15-0.35 µM for ErbB2 and 19 µM for EGFR (ErbB1), it exhibits significant selectivity for ErbB2. This selectivity makes this compound a crucial reagent for investigating the role of ErbB2 in various cellular processes, including cell proliferation, apoptosis, and chemoresistance, particularly in the context of cancer.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 397.47 g/mol | |

| Molecular Formula | C₁₉H₁₅N₃O₃S₂ | |

| CAS Number | 149092-50-2 | |

| Appearance | Crystalline solid, yellow | |

| Purity | ≥94% (HPLC) to ≥98% | |

| IC₅₀ (ErbB2) | 0.15 - 0.35 µM | |

| IC₅₀ (ErbB1/EGFR) | 19 µM | |

| IC₅₀ (PDGFR) | 40 µM |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated precision balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution. Adjust volumes as needed for different desired concentrations or volumes.

-

Safety Precautions: Before starting, ensure you are wearing appropriate PPE. Handle this compound powder in a chemical fume hood to avoid inhalation.

-

Weighing this compound:

-

Tare a sterile microcentrifuge tube on a calibrated precision balance.

-

Carefully weigh out 3.975 mg of this compound powder into the tube.

-

Calculation: Molecular Weight (397.47 g/mol ) x Molarity (0.010 mol/L) x Volume (0.001 L) = 0.0039747 g = 3.975 mg

-

-

-

Dissolution:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Cap the tube securely.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. A brief sonication in a water bath can also be used if the compound is difficult to dissolve. Visually inspect the solution to ensure all solid has dissolved. The solution should be clear.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C. Some sources also suggest storage at +4°C, however, freezing is generally recommended for long-term stability. Protect the solution from light.

-

Under these conditions, the stock solution is reported to be stable for up to 2-3 months.

-

Solubility Data

The following table provides solubility information for this compound in various solvents. DMSO is the recommended solvent for preparing high-concentration stock solutions.

| Solvent | Solubility | Source(s) |

| DMSO | Up to 100 mM (approx. 39.7 mg/mL) | |

| DMSO | 30 mg/mL | |

| DMSO | 10 mg/mL | |

| DMF | 30 mg/mL | |

| Ethanol | 0.2 mg/mL | |

| PBS (pH 7.2) with DMSO (1:3) | 0.1 mg/mL |

Note: The solubility in aqueous solutions is very low. When preparing working solutions for cell-based assays, it is crucial to ensure that the final concentration of DMSO is not toxic to the cells (typically <0.5%).

Mandatory Visualizations

Caption: Workflow for preparing this compound stock solution.

Caption: this compound inhibits the HER2 signaling pathway.

References

Application Notes and Protocols for AG-825: An ErbB2 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the effective concentrations of AG-825 in various assays and detailed protocols for its use. This compound is a tyrphostin derivative that acts as a selective and competitive inhibitor of the ErbB2 (HER2/neu) receptor tyrosine kinase.

Effective Concentrations of this compound

This compound has been utilized in a range of concentrations to inhibit ErbB2 activity and downstream signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells. The effective concentration can vary depending on the cell type and the specific assay being performed.

| Assay Type | Cell Line/System | Effective Concentration (IC50) | Reference |

| ErbB2 Tyrosine Phosphorylation Inhibition | In vitro kinase assay | 0.35 µM | [1] |

| IL-6-induced STAT3 Phosphorylation Inhibition | Primary Schwann cells | ~2.5 µM | |

| Cell Growth Suppression | Human Vestibular Schwannoma (HEI193 cells) | Effective at 0.01 µM and 0.1 µM | [2] |

| Induction of Apoptosis | Androgen-Independent Prostate Cancer Cells (C4 and C4-2) | Dose and time-dependent effects observed |

Signaling Pathway Inhibition

This compound primarily targets the HER2/neu signaling pathway. Upon binding to the kinase domain of HER2, it inhibits its autophosphorylation and the subsequent activation of downstream signaling cascades, including the Ras-Raf-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation.

Caption: HER2/neu signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol is used to determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

This compound (stock solution in DMSO)

-

Target cancer cell line (e.g., HER2-positive breast cancer cells)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

Materials:

-

This compound (stock solution in DMSO)

-

Target cancer cell line

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 24-48 hours.

-

Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

-

Cell Washing: Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting for HER2 Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of HER2.

Materials:

-

This compound (stock solution in DMSO)

-

HER2-overexpressing cancer cell line (e.g., SK-BR-3)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-HER2 (Tyr1248) and anti-total-HER2

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at desired concentrations for a specific time (e.g., 1-24 hours). Wash the cells with cold PBS and lyse them on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-